molecular formula C13H12N4O3S B14952242 N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B14952242
M. Wt: 304.33 g/mol
InChI Key: MMHUEKJTZSTQMY-UHFFFAOYSA-N
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Description

N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxadiazole core, which is known for its stability and versatility in chemical reactions, and a pyridinyl group that enhances its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method involves the reaction of 2-aminobenzenesulfonamide with nitrous acid to form the benzoxadiazole ring. This intermediate is then reacted with 4-pyridyl ethylamine under controlled conditions to introduce the pyridinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Palladium or copper catalysts, often in the presence of ligands to enhance selectivity and yield.

Major Products

Scientific Research Applications

N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and as an inhibitor of specific enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinyl group enhances its binding affinity, while the benzoxadiazole core provides stability. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its combination of a benzoxadiazole core and a pyridinyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H12N4O3S/c1-9(10-5-7-14-8-6-10)17-21(18,19)12-4-2-3-11-13(12)16-20-15-11/h2-9,17H,1H3

InChI Key

MMHUEKJTZSTQMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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